8-[(Hydroxymethyl)sulfanyl]octanoic acid
Description
8-[(Hydroxymethyl)sulfanyl]octanoic acid is a medium-chain fatty acid derivative featuring a hydroxymethyl sulfanyl (-SCH₂OH) substituent at the 8th carbon of the octanoic acid backbone.
Properties
CAS No. |
137394-52-6 |
|---|---|
Molecular Formula |
C9H18O3S |
Molecular Weight |
206.30 g/mol |
IUPAC Name |
8-(hydroxymethylsulfanyl)octanoic acid |
InChI |
InChI=1S/C9H18O3S/c10-8-13-7-5-3-1-2-4-6-9(11)12/h10H,1-8H2,(H,11,12) |
InChI Key |
KQGXNGPDMDWTDC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)O)CCCSCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 8-[(Hydroxymethyl)sulfanyl]octanoic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-[(Hydroxymethyl)sulfanyl]octanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form a simpler thiol derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-[(Hydroxymethyl)sulfanyl]octanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-[(Hydroxymethyl)sulfanyl]octanoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the sulfur atom can undergo redox reactions, influencing the compound’s biological and chemical activities. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Sulfur-Containing Octanoic Acid Derivatives
Dihydrolipoic Acid (DHLA)
- Structure: 6,8-Bis(sulfanyl)octanoic acid.
- Biological Role : A mitochondrial cofactor for pyruvate dehydrogenase and glycine decarboxylase, with potent antioxidative and anti-inflammatory properties .
- Key Findings: Enhances nerve growth factor expression and motor nerve conduction velocity . Reacts with selenoproteins like MitoPeroxidase-2 to reduce hydroperoxides, indicating redox activity .
- Synthesis: Enzymatically derived from octanoic acid in mitochondria .
8-[(Hydroxymethyl)sulfanyl]octanoic Acid
- Structure : Features a single hydroxymethyl sulfanyl group at C7.
- Hypothesized Roles: Potential redox activity due to the sulfhydryl group, though the hydroxymethyl moiety may reduce disulfide formation compared to DHLA. Possible applications in drug delivery or as a chelating agent.
8-(cis-2-Hexylcyclopropyl)octanoic Acid
Hydroxylated Octanoic Acid Derivatives
8-Hydroxyoctanoic Acid
- Structure : Hydroxyl group at C8.
- Properties: Thermodynamic data (e.g., molecular weight: 160.21 g/mol) are well-documented . Potential metabolic intermediate in lipid oxidation pathways.
8-[(2R,3R)-3-Octyloxiran-2-yl]octanoic Acid
Aryl-Substituted and Amino-Functionalized Derivatives
8-[4′-Propoxy(1,1-biphenyl)-yloxy]octanoic Acid
- Structure : Biphenyl ether linkage at C8.
- Properties : Exhibits thermotropic liquid crystalline behavior, with phase transitions characterized by DSC and polarizing microscopy .
BOC-8-Aminocaprylic Acid
Comparative Data Table
Key Structural and Functional Insights
- Sulfur vs. Oxygen Functional Groups: Sulfur-containing derivatives (e.g., DHLA) exhibit pronounced redox activity, while hydroxylated or epoxidized analogs (e.g., 8-hydroxyoctanoic acid) are more inert but critical in metabolism .
- Synthetic Versatility: Amino- and aryl-substituted derivatives demonstrate the adaptability of octanoic acid as a scaffold for materials science and drug development .
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